Product packaging for Methyl 6-chloroisoquinoline-3-carboxylate(Cat. No.:)

Methyl 6-chloroisoquinoline-3-carboxylate

Cat. No.: B8052797
M. Wt: 221.64 g/mol
InChI Key: TYUKZDMEMKCPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-chloroisoquinoline-3-carboxylate (CAS 590369-87-2) is a high-purity chemical compound supplied for research and development purposes. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the construction of isoquinoline-based drug candidates . The isoquinoline scaffold is a significant motif in the development of new therapeutics, and this methyl ester derivative allows for further functionalization, notably as a precursor to carboxylic acid derivatives which are common in bioactive molecules . Research indicates that structurally similar compounds are explored as potent antagonists for targets like the CRTH2 receptor, which plays a key role in allergic inflammatory diseases . Furthermore, the quinoline and isoquinoline core is frequently investigated in other therapeutic areas, including as channel blockers for proteins such as Panx1, a target in pathologies like neuropathic pain, ischemic stroke, and cancer . Researchers utilize this compound in the synthesis of molecules for biochemical assay probing and the development of potential antitumor, antimicrobial, and anti-inflammatory agents . Handling and Safety: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information. The compound should be stored sealed in a dry environment at room temperature, or between 2-8°C as recommended by some suppliers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B8052797 Methyl 6-chloroisoquinoline-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUKZDMEMKCPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 6 Chloroisoquinoline 3 Carboxylate

Foundational Synthetic Routes to the Isoquinoline (B145761) Core

The isoquinoline framework, a bicyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast number of natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of numerous methods for its construction.

Review of Classical Annulation and Cyclization Reactions

Historically, the synthesis of the isoquinoline core has been dominated by several named reactions that rely on the cyclization of appropriately substituted acyclic precursors. These methods, while foundational, often require harsh conditions and may have limitations in substrate scope. researchgate.net

Bischler–Napieralski Synthesis : This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. The initial acylation of a β-phenylethylamine, followed by cyclization using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, yields a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the aromatic isoquinoline. pharmaguideline.com

Pictet–Spengler Synthesis : In this reaction, a β-arylethylamine condenses with an aldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com The presence of electron-donating groups on the aromatic ring facilitates the ring closure under milder conditions. Subsequent oxidation is required to form the aromatic isoquinoline. pharmaguideline.com

Pomeranz–Fritsch Reaction : This method involves the acid-catalyzed cyclization of a benzalaminoacetal, derived from the condensation of a benzaldehyde (B42025) with an aminoacetal. The reaction typically requires strong acid and elevated temperatures.

Table 1: Overview of Classical Isoquinoline Syntheses

Reaction Name Precursors Intermediate Product Key Reagents
Bischler-Napieralski β-phenylethylamide N-acyliminium ion 3,4-Dihydroisoquinoline POCl₃, P₂O₅
Pictet-Spengler β-arylethylamine, Aldehyde Schiff base/Iminium ion 1,2,3,4-Tetrahydroisoquinoline Acid (e.g., HCl, H₂SO₄)
Pomeranz-Fritsch Benzalaminoacetal - Isoquinoline Strong Acid (e.g., H₂SO₄)

Advancements in Modern Catalytic Approaches for Isoquinoline Synthesis

The limitations of classical methods have spurred the development of more efficient and versatile synthetic routes, largely driven by advancements in transition-metal catalysis. These modern approaches often feature higher yields, milder reaction conditions, and broader functional group tolerance.

Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, copper, and cobalt, have become powerful tools for isoquinoline synthesis. nih.govorganic-chemistry.org A dominant strategy is the annulation of ortho-functionalized arenes with unsaturated partners like alkynes. mdpi.com Rhodium(III)-catalyzed C-H activation and annulation of benzamides or oximes with alkynes has emerged as a robust method for constructing substituted isoquinolones and isoquinolines. nih.govacs.org These reactions often proceed with high regioselectivity and atom economy. nih.gov

Other notable modern strategies include:

Palladium-catalyzed coupling reactions : These methods often couple ortho-haloaryl aldehydes or imines with terminal alkynes to build the isoquinoline skeleton. organic-chemistry.orgacs.org

Copper-catalyzed cascade reactions : Copper catalysts can mediate the reaction of components like 2-haloaryloxime acetates with active methylene (B1212753) compounds to form the isoquinoline ring in a one-pot process. organic-chemistry.org

Visible-light photoredox catalysis : This emerging area utilizes light to mediate the synthesis of isoquinolines from isocyanides and acyl peroxides under mild conditions. researchgate.netorganic-chemistry.org

Table 2: Examples of Modern Catalytic Isoquinoline Syntheses

Catalyst System Reaction Type Starting Materials Key Feature
Rhodium(III) C-H Activation/Annulation Benzamide (B126), Alkyne High atom economy, forms isoquinolones
Palladium(0)/Copper(I) Coupling/Cyclization o-Iodoaldimine, Alkyne Larock isoquinoline synthesis
Cobalt(III) C-H/N-H Annulation Aryl amidine, Diazo compound Oxidant-free conditions
Ruthenium(II) C-H Functionalization/Annulation Benzylamine, Sulfoxonium ylide Uses free amine as directing group

Directed Synthesis of Methyl 6-chloroisoquinoline-3-carboxylate

The synthesis of a specifically substituted derivative like this compound requires a strategy that precisely controls the placement of both the chloro and the methyl carboxylate groups. This can be achieved either by starting with precursors already containing these functionalities or by introducing them onto the pre-formed isoquinoline ring.

Selection and Preparation of Key Precursors

The most direct and regiochemically unambiguous approach to this compound involves the use of precursors where the chloro-substituted benzene ring is a starting component.

A plausible modern strategy would involve the rhodium-catalyzed annulation of an N-pivaloyloxy-4-chlorobenzamide with a suitable three-carbon acetylenic partner that can provide the C3-carboxylate functionality. The key precursors would therefore be:

N-Pivaloyloxy-4-chlorobenzamide : This precursor provides the chloro-substituted benzene ring and the nitrogen atom of the isoquinoline core. The N-pivaloyloxy group acts as both a directing group for the C-H activation at the ortho position and as an internal oxidant. nih.gov It can be prepared from commercially available 4-chlorobenzoic acid.

Methyl propiolate (or a related acetylenic ester) : This alkyne serves as the coupling partner, providing the remaining carbon atoms (C3 and C4) and the methyl carboxylate group at the C3 position of the final isoquinoline product.

The preparation of the benzamide precursor involves converting 4-chlorobenzoic acid to its acid chloride, followed by amidation and subsequent reaction to install the N-pivaloyloxy group.

Strategic Functionalization for Isoquinoline Ring Formation

With the precursors in hand, the isoquinoline ring is formed via a transition-metal-catalyzed C-H activation and annulation cascade. A [Cp*Rh(III)] catalyst is highly effective for this type of transformation. nih.gov The reaction would proceed via ortho-C-H activation of the N-pivaloyloxy-4-chlorobenzamide, followed by insertion of the methyl propiolate alkyne. Subsequent intramolecular cyclization and reductive elimination would forge the heterocyclic ring, yielding an isoquinolone intermediate. A final transformation step (e.g., conversion of the C1-keto group to a triflate followed by reduction) would be necessary to obtain the fully aromatic isoquinoline. nih.gov

An alternative to using a pre-chlorinated starting material is to introduce the chlorine atom onto the isoquinoline core after its formation. This approach, however, faces significant challenges regarding regioselectivity. Electrophilic aromatic substitution on the isoquinoline ring typically occurs at the C5 and C8 positions due to the electronic influence of the fused pyridine ring. Direct and selective chlorination at the C6 position is difficult to achieve.

While methods for the regioselective halogenation of heterocyclic N-oxides have been developed, such as C2-chlorination using triphenylphosphine/trichloroacetonitrile, these are not directly applicable for C6-chlorination. researchgate.netresearchgate.net Therefore, synthetic strategies that build the ring from a starting material already containing the chlorine atom at the correct position are overwhelmingly preferred for their unambiguous control of the final product's structure. The synthesis of other chloro-substituted quinolines and isoquinolines frequently starts with a chlorinated aniline (B41778) or benzaldehyde derivative, confirming the practicality of this approach. atlantis-press.com

Esterification of Isoquinoline-3-carboxylic Acid Moieties

The conversion of a carboxylic acid to its corresponding ester, a reaction known as esterification, is a fundamental transformation in organic synthesis. In the context of producing this compound, the parent carboxylic acid, 6-chloroisoquinoline-3-carboxylic acid, serves as the immediate precursor.

The most common method for this transformation is Fischer esterification, which involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org This reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent. libretexts.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

The reactivity of this esterification can be influenced by the steric hindrance around the carboxylic acid group. For instance, the presence of substituents near the carboxylic acid can decrease the reaction rate.

Table 1: Common Reagents for Esterification

Reagent Role Typical Conditions
Methanol (B129727) (CH₃OH) Reactant and Solvent Used in excess
Sulfuric Acid (H₂SO₄) Acid Catalyst Concentrated, heated

Optimization of Reaction Parameters and Yields for Scalability

For the large-scale production of this compound, optimization of reaction parameters is crucial to maximize yield, minimize reaction time, and ensure cost-effectiveness. Key parameters that are typically investigated include temperature, reaction time, and the choice and concentration of the catalyst.

The selection of the esterification method itself can impact scalability. While Fischer esterification is common, alternative methods might be more suitable for industrial applications. For example, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂), can lead to a more rapid and irreversible reaction with methanol to form the desired ester. libretexts.org

The optimization process often involves a systematic study where one parameter is varied while others are kept constant to determine its effect on the yield. For instance, a study on the synthesis of 2,3,5-trimethylpyridine (B1346980) investigated the influence of temperature, reaction time, and catalyst type to find the optimal conditions. A similar approach can be applied to the synthesis of this compound.

Table 2: Factors for Optimization in Esterification

Parameter Effect on Reaction Considerations for Scalability
Temperature Higher temperatures generally increase reaction rates. Energy costs and potential for side reactions at very high temperatures.
Reaction Time Needs to be sufficient for completion but not excessively long to avoid decomposition. Shorter reaction times increase throughput.
Catalyst Type and concentration affect the reaction rate and equilibrium position. Cost, efficiency, and ease of removal of the catalyst are important.

| Purity of Reactants | Impurities can lead to side reactions and lower yields. | High purity reactants can increase costs. |

Exploration of Alternative Synthetic Pathways and Methodological Innovations

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, environmentally friendly, and versatile synthetic methods.

Implementation of Sustainable and Green Chemistry Principles

Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org In the synthesis of isoquinoline derivatives, this includes the use of greener solvents, developing catalyst systems that can be recycled, and designing reactions with high atom economy. niscpr.res.in

One approach involves the use of water as a solvent, which is non-toxic and abundant. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been developed in water to produce isoquinolines and isoquinoline N-oxides. rsc.org Another strategy is the use of recyclable catalytic systems, such as a Ru(II)/PEG-400 system, where PEG-400 acts as a green and recyclable solvent. niscpr.res.in

The use of air as a benign oxidant is another green approach. A rhodium-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water has been reported for the synthesis of isoquinolones. rsc.org These methods often lead to high atom economy, reducing the generation of waste.

Continuous Flow Synthesis Techniques for Isoquinoline Derivatives

Continuous flow synthesis has emerged as a powerful technology in modern chemistry, offering several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.

In a continuous flow system, reactants are pumped through a reactor, and the product is collected continuously. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of quinoline (B57606) derivatives, a continuous-flow photoisomerization–cyclization process has been demonstrated. thieme-connect.de This method involves exposing the starting material to light from LEDs in a flow reactor to induce a tandem reaction sequence. thieme-connect.de

The application of flow chemistry to the synthesis of isoquinoline derivatives holds promise for improving efficiency and enabling safer and more scalable production processes.

Chemical Reactivity and Derivatization of Methyl 6 Chloroisoquinoline 3 Carboxylate

Transformations Involving the Chloro Substituent

The chlorine atom at the 6-position is a key handle for introducing molecular diversity through a variety of substitution and coupling reactions.

The chloro group on the electron-deficient isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SNA r). youtube.comlibretexts.org This reaction typically proceeds through a concerted mechanism or a two-step addition-elimination pathway involving a Meisenheimer complex. nih.govnih.gov The rate and success of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride. The presence of the electron-withdrawing ester group can further activate the ring towards nucleophilic attack. libretexts.org

For instance, similar chloro-substituted quinolines and isoquinolines undergo nucleophilic substitution with various nucleophiles. researchgate.net While specific examples for Methyl 6-chloroisoquinoline-3-carboxylate are not prevalent in the provided results, the general reactivity pattern of halo-isoquinolines suggests that reactions with nucleophiles like sodium methoxide, sodium thiophenoxide, or various amines would be feasible. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent at the 6-position of this compound serves as an excellent electrophilic partner in these transformations. nobelprize.orgwikipedia.orgrsc.orgmdpi.com

Suzuki Coupling: The Suzuki reaction involves the coupling of the chloro-isoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to form new carbon-carbon bonds, enabling the synthesis of biaryl and substituted isoquinoline derivatives. researchgate.net The general mechanism involves the oxidative addition of the chloro-isoquinoline to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. nobelprize.orglibretexts.org

Heck Reaction: The Heck reaction couples the chloro-isoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is a versatile method for the vinylation of aryl halides. The reaction typically proceeds with high trans selectivity. organic-chemistry.org Ionic liquids have been explored as environmentally friendly solvents for the Heck reaction. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of the chloro-isoquinoline with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of alkynyl-substituted isoquinolines. libretexts.org Copper-free Sonogashira protocols have also been developed. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Bond Key Reagents
Suzuki Coupling Boronic acid/ester C-C Pd catalyst, Base
Heck Reaction Alkene C=C Pd catalyst, Base
Sonogashira Coupling Terminal alkyne C≡C Pd catalyst, Cu(I) co-catalyst, Base

Modulations of the Methyl Ester Functional Group

The methyl ester at the 3-position provides another avenue for derivatization, allowing for the introduction of a wide range of functionalities.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-chloroisoquinoline-3-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent, is a common method. The resulting carboxylate salt can then be neutralized with an acid to afford the carboxylic acid. This transformation is a fundamental step in many synthetic routes, as the carboxylic acid itself can serve as a precursor for further modifications.

Transesterification: The methyl ester can be converted to other esters through transesterification. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. wikipedia.org For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 6-chloroisoquinoline-3-carboxylate.

Amidation: The methyl ester can be converted to amides through reaction with amines. While direct reaction of an ester with an amine can be slow, the process is often facilitated by heating or by converting the ester to a more reactive intermediate. A more common and efficient method for amide bond formation is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. organic-chemistry.orgnih.gov Alternatively, direct amidation of the ester can be achieved under certain conditions, and recent developments have focused on catalytic methods for this transformation. nih.gov The resulting amides are important functional groups in medicinal chemistry. researchgate.netrsc.org

Table 2: Transformations of the Methyl Ester Group

Reaction Reagent(s) Product Functional Group
Hydrolysis Base (e.g., NaOH, LiOH) or Acid Carboxylic Acid
Transesterification Alcohol, Acid or Base catalyst Ester
Amidation Amine (often via the carboxylic acid) Amide

Reduction Strategies for Ester Transformation

The ester group at the C-3 position of this compound is a key functional handle that can be transformed into a variety of other functionalities through reduction. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Generally, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester directly to a primary alcohol, yielding (6-chloroisoquinolin-3-yl)methanol. This transformation is a fundamental step in accessing derivatives where a hydroxymethyl group is required for further elaboration.

Milder reducing agents, on the other hand, can offer more controlled reductions. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures can facilitate the partial reduction of the ester to an aldehyde, affording 6-chloroisoquinoline-3-carbaldehyde. This aldehyde is a valuable intermediate for a wide array of subsequent reactions, including reductive aminations and Wittig-type reactions.

Another strategic approach involves the reduction of the isoquinoline core in conjunction with the ester group. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring system, producing derivatives of tetrahydroisoquinoline. The choice of catalyst and reaction conditions can influence the stereochemical outcome of this reduction. For instance, the dehydrogenation of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved by heating with a palladium on carbon (Pd/C) catalyst. thieme-connect.de

The following table summarizes potential reduction products of this compound based on the reducing agent used.

Starting MaterialReagentProduct
This compoundLithium aluminum hydride (LiAlH₄)(6-chloroisoquinolin-3-yl)methanol
This compoundDiisobutylaluminium hydride (DIBAL-H)6-chloroisoquinoline-3-carbaldehyde
This compoundCatalytic Hydrogenation (e.g., H₂, Pd/C)Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Regioselective Functionalization and Advanced Multicomponent Reactions

The inherent reactivity of the isoquinoline nucleus, combined with the directing effects of its substituents, allows for a range of regioselective functionalization reactions. The electron-withdrawing nature of the ester at C-3 and the chloro substituent at C-6 influences the electron density of the aromatic rings, thereby directing incoming electrophiles or nucleophiles to specific positions.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted C-6 position. This allows for the diversification of the isoquinoline scaffold by introducing aryl, vinyl, or amino groups.

Furthermore, C-H activation has emerged as a potent strategy for the direct functionalization of the isoquinoline core. mdpi.comnih.gov While the specific C-H functionalization of this compound is not extensively documented, the general principles of isoquinoline chemistry suggest that positions C-1, C-4, and C-8 are potential sites for such reactions, depending on the catalyst and directing group strategy employed. nih.govacs.org

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single synthetic operation. iau.irnih.gov Isoquinoline and its derivatives are known to participate in various MCRs, such as the Ugi and Passerini reactions, by acting as the amine or imine component after suitable pre-functionalization. nih.gov For example, the reduction of the ester group of this compound to the corresponding amine would generate a key intermediate for participation in such reactions. The resulting products would incorporate the 6-chloroisoquinoline (B1281262) core into a larger, more complex molecular framework.

Mechanistic Investigations of Biological Interactions of Methyl 6 Chloroisoquinoline 3 Carboxylate and Its Derivatives in Vitro

Methodologies for In Vitro Biological Screening and Assay Development

The initial assessment of the biological activity of methyl 6-chloroisoquinoline-3-carboxylate and its derivatives involves a variety of in vitro screening techniques. These methods are designed to identify and quantify the biological effects of these compounds in a controlled laboratory setting.

A primary approach involves cell-based assays, which utilize cultured human cancer cell lines to evaluate the antiproliferative activity of the compounds. For instance, substituted isoquinolin-1-ones have been tested against a panel of human tumor cell lines to determine their potential as anticancer agents. nih.govnih.gov Similarly, the ability of isoquinoline (B145761) derivatives to inhibit the production of inflammatory mediators can be assessed. A common assay measures the inhibition of tumor necrosis factor-alpha (TNF-α) production in human peripheral blood monocytes stimulated with lipopolysaccharide (LPS). nih.gov

Enzyme inhibition assays are another cornerstone of in vitro screening. These assays measure the ability of a compound to interfere with the activity of a specific enzyme. For example, isoquinolinium-5-carbaldoximes have been evaluated for their capacity to reactivate cholinesterases inhibited by organophosphates. researchgate.net Kinase inhibition assays, such as the ADP-Glo™ assay, are also frequently employed to screen isoquinoline derivatives for their potential to block the activity of various protein kinases, which are often implicated in diseases like cancer. nih.gov

The development of these assays requires careful consideration of the specific biological question being addressed. For cell-based assays, this includes selecting appropriate cell lines, determining optimal compound concentrations, and choosing a suitable endpoint to measure, such as cell viability or the expression of a particular biomarker. For enzyme assays, it is crucial to establish the correct reaction conditions, including substrate and enzyme concentrations, to ensure reliable and reproducible results.

Elucidation of Molecular Targets and Pathways (In Vitro)

Once initial biological activity is identified, the next step is to pinpoint the specific molecular targets and cellular pathways through which this compound and its derivatives exert their effects.

To understand how these compounds interact with their target enzymes, detailed enzyme-ligand interaction studies are conducted. These studies can reveal the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive.

For example, in the study of pyrazolo[3,4-g]isoquinolines as kinase inhibitors, the enzymatic activities were assayed using the ADP-Glo™ kinase assay. nih.gov This method quantifies the amount of ADP produced in a kinase reaction, and a decrease in ADP production in the presence of the test compound indicates inhibition. By performing these assays at various substrate and inhibitor concentrations, key kinetic parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency. For instance, some pyrazolo[3,4-g]isoquinoline derivatives have shown IC₅₀ values in the nanomolar range against kinases like Haspin, CLK1, and DYRK1A. nih.gov

Molecular docking simulations can complement these experimental studies by providing a theoretical model of how the ligand binds to the active site of the enzyme. researchgate.netnih.gov These computational models can help to visualize the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the enzyme-ligand complex.

In cases where the target of an isoquinoline derivative is a receptor, receptor binding assays are employed to characterize the interaction. These assays are crucial for determining the affinity and selectivity of a compound for its target receptor.

A common technique is the competitive binding assay, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. For example, in the evaluation of isoquinoline and tetrahydroisoquinoline derivatives as melatonin (B1676174) receptor ligands, competition binding studies against a radiolabeled ligand were used to determine the binding affinity of the new compounds. researchgate.netnih.gov The results of these assays are often expressed as the inhibition constant (Ki) or the IC₅₀ value, which indicates the concentration of the compound that displaces 50% of the radiolabeled ligand. This approach has been used to identify isoquinoline derivatives with nanomolar binding affinities for melatonin receptors. researchgate.netnih.gov

Modern high-throughput screening methods, such as those using 384-well filter plates, allow for the rapid and cost-effective profiling of a large number of compounds against a panel of receptors. sigmaaldrich.com This enables the assessment of a compound's selectivity, which is its ability to bind to the intended target receptor with higher affinity than to other receptors.

To understand the broader biological consequences of enzyme or receptor inhibition, researchers investigate how this compound and its derivatives modulate cellular signaling pathways in cultured cell systems.

Isoquinoline alkaloids have been shown to impact various signaling pathways involved in cancer metabolism, including those that trigger cell death and inhibit pro-survival signals. nih.gov For example, some isoquinolines can interfere with key signaling pathways like the MAPK, NF-κB, and PI3K pathways. nih.gov The NF-κB signaling pathway, in particular, is a critical regulator of inflammatory responses, and its inhibition is a target for anti-inflammatory drug development. nih.gov

Experimental approaches to investigate pathway modulation include measuring the levels of key signaling proteins and their phosphorylation status using techniques like Western blotting. For instance, the ability of isoquinoline-tethered quinazoline (B50416) derivatives to inhibit the phosphorylation of the HER2 receptor at the cellular level has been demonstrated. rsc.org Furthermore, the impact on downstream signaling can be assessed by measuring the expression of target genes regulated by the pathway .

Structure-Activity Relationship (SAR) Analysis of Functionalized Isoquinoline Carboxylates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects.

The position and nature of halogen substituents on the isoquinoline ring can significantly influence molecular recognition and biological activity. Halogens can affect a molecule's lipophilicity, electronic properties, and ability to form specific interactions like halogen bonds.

For instance, in a study of benzothiazole-isoquinoline derivatives, the position and type of halogen on the benzothiazole (B30560) ring had a notable impact on butyrylcholinesterase (BuChE) inhibitory activity. The study found that a bromo substituent generally led to higher activity than a chloro substituent. researchgate.net Specifically, a comparison of mono- and di-substituted compounds with chlorine or bromine revealed that di-substitution was not favorable for BuChE inhibition. researchgate.net

In another study on substituted isoquinolines as potential anti-inflammatory agents, the introduction of substituents like fluoro and bromo onto the isoquinoline ring resulted in a significant loss of activity in inhibiting TNF-α production. nih.gov This suggests that for that particular biological target, a non-halogenated isoquinoline core may be preferred.

These findings highlight the critical role that the position and identity of a halogen substituent play in the molecular recognition of isoquinoline derivatives by their biological targets. The specific impact of the 6-chloro substitution in this compound would need to be empirically determined through the synthesis and biological evaluation of analogs with the chlorine atom at different positions or with different halogen substituents.

Influence of Ester and Amide Functional Group Variations on Interaction Profiles

The biological activity of a lead compound is profoundly influenced by its functional groups, which govern properties such as hydrogen bonding capacity, steric profile, and metabolic stability. In the case of this compound, the ester at the C-3 position is a primary target for chemical modification to explore structure-activity relationships (SAR). The conversion of this methyl ester to a variety of other esters and amides can significantly alter the compound's interaction with biological targets. nih.gov

Generally, replacing a methyl ester with larger or more complex ester groups (e.g., ethyl, tert-butyl, benzyl) can probe the size and nature of the binding pocket. A larger group might provide additional van der Waals or hydrophobic interactions, potentially increasing affinity and potency. Conversely, a bulky group could introduce steric hindrance, preventing optimal binding and reducing activity.

The substitution of the ester linkage with an amide functional group introduces more substantial changes. masterorganicchemistry.comlumenlearning.com Amides differ significantly from esters in their electronic and conformational properties. pressbooks.pub The N-H bond of a primary or secondary amide can act as a hydrogen bond donor, a feature absent in the ester oxygen. masterorganicchemistry.com This can introduce a critical new interaction with a biological target. Furthermore, the C-N bond of an amide has a higher degree of double-bond character than the C-O bond of an ester, leading to restricted rotation and a more planar, rigid conformation. pressbooks.pub This conformational rigidity can lock the molecule into a bioactive conformation, thereby enhancing its activity, or conversely, prevent it from adopting the necessary shape for binding. nih.gov

The replacement of the ester with an amide can also impact hydrophilicity and metabolic stability. Amides are generally more resistant to hydrolysis by esterases, which can be a crucial factor in improving the compound's stability in in vitro assay conditions.

Research into related heterocyclic compounds, such as quinazolines and quinolines, has demonstrated that such modifications are a cornerstone of medicinal chemistry efforts to optimize lead compounds. nih.govmdpi.com For instance, studies on quinoxaline (B1680401) derivatives have involved the synthesis of various amides from a carboxylic acid precursor to explore their inhibitory potential. nih.gov Similarly, investigations into isoquinoline derivatives have included the synthesis of diverse structures to screen for antiproliferative and pro-apoptotic activity. nih.gov These studies often reveal that even subtle changes, such as modifying the substituent on the amide nitrogen, can lead to significant differences in biological effect.

The hypothetical data below illustrates how systematic variation of the ester and amide functionalities at the C-3 position of the 6-chloroisoquinoline (B1281262) scaffold could influence the inhibitory activity against a target protein.

Table 1: Influence of C-3 Ester and Amide Variations on In Vitro Inhibitory Activity This table presents hypothetical data for illustrative purposes.

Compound ID Modification at C-3 Position R Group In Vitro Activity (IC₅₀, nM)
1 -COOCH₃ (Parent Ester) Methyl 150
2 -COOCH₂CH₃ (Ethyl Ester) Ethyl 125
3 -COOC(CH₃)₃ (tert-Butyl Ester) tert-Butyl 450
4 -CONH₂ (Primary Amide) H 95
5 -CONHCH₃ (Secondary Amide) Methyl 70
6 -CON(CH₃)₂ (Tertiary Amide) Methyl, Methyl 210

| 7 | -CONHCH₂Ph (Benzyl Amide) | Benzyl | 35 |

Stereochemical Effects on In Vitro Bioactivity

Stereochemistry is a critical determinant of biological activity. The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. When a chiral center is present in a molecule, its enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. One enantiomer may be highly active, while the other is significantly less active or even inactive.

In the context of isoquinoline derivatives, the introduction of a chiral center, for example by modification of the core structure or its substituents, would necessitate the separation and independent biological evaluation of the resulting stereoisomers. Research on optically active tetrahydroisoquinoline derivatives has confirmed that the absolute configuration and the conformation of substituents (i.e., whether they are in axial or equatorial positions) are crucial for their molecular structure and interactions. nih.gov For example, two related tetrahydroisoquinoline structures were found to adopt inverted envelope conformations with different substituent orientations. nih.gov

If a derivative of this compound were synthesized to contain a chiral center, it would be expected that the different enantiomers would display distinct in vitro bioactivities. The enantiomer that presents its key interacting groups (e.g., the chloro substituent, the isoquinoline nitrogen, the C-3 carboxylate/amide) in the correct spatial orientation for optimal binding to the target would be the more potent one. This principle is fundamental in drug design, where the synthesis of single-enantiomer drugs is often pursued to maximize efficacy and minimize potential off-target effects associated with the less active enantiomer.

The following hypothetical data demonstrates the potential impact of stereochemistry on the bioactivity of a chiral derivative.

Table 2: Stereochemical Influence on In Vitro Bioactivity This table presents hypothetical data for a derivative containing a chiral center.

Compound ID Stereoisomer In Vitro Activity (IC₅₀, nM)
8a (R)-enantiomer 50
8b (S)-enantiomer 2500

| 8c | Racemic mixture | 1100 |

Advanced Biophysical Techniques for Characterizing Molecular Interactions (In Vitro)

To understand the mechanism of action of a compound like this compound at a molecular level, a suite of advanced biophysical techniques is employed. kbibiopharma.com These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and the structural consequences of the interaction between the small molecule (ligand) and its biological target (e.g., a protein or nucleic acid). biorxiv.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the precise determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated, providing a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, the compound is titrated into a solution containing the target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (Kₐ), binding stoichiometry (n), and the key thermodynamic parameters of the interaction: enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the binding event, revealing the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for obtaining atomic-level structural and dynamic information about molecular interactions in solution. Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acid residues in the protein that are involved in binding the compound. By comparing the NMR spectra of the protein in the free and bound states, shifts in the signals of certain nuclei can map the binding site on the protein surface.

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of the compound bound to its target protein. By co-crystallizing the protein with the compound and analyzing the resulting X-ray diffraction pattern, a detailed atomic map of the binding site can be generated. This reveals the precise orientation of the compound in the binding pocket and shows all the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This structural insight is invaluable for understanding the basis of affinity and for guiding further structure-based drug design.

Other techniques such as Differential Scanning Calorimetry (DSC), Circular Dichroism (CD), and Fluorescence Spectroscopy can also provide complementary information on how ligand binding affects the stability and conformation of the target protein. kbibiopharma.com

Table 3: Overview of Biophysical Techniques for Interaction Analysis

Technique Information Obtained Key Application
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₔ) and affinity (Kₔ) Real-time analysis of binding and unbinding rates.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) Provides a complete thermodynamic profile of the interaction.
Nuclear Magnetic Resonance (NMR) Binding site mapping, structural changes in solution, dynamics Identifies ligand-binding interface on the target protein.
X-ray Crystallography High-resolution 3D structure of the ligand-target complex Reveals precise binding mode and key intermolecular contacts.
Differential Scanning Calorimetry (DSC) Changes in thermal stability of the target upon binding Assesses how ligand binding affects protein stability.

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure | Detects conformational changes in the target upon binding. |

Computational and Theoretical Chemistry Studies of Methyl 6 Chloroisoquinoline 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations offer a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 6-chloroisoquinoline-3-carboxylate, DFT calculations, often using a basis set such as B3LYP/6-31G*, can determine optimized molecular geometries, including bond lengths and angles. nih.gov These theoretical parameters can then be compared with experimental data for validation. nih.gov

Furthermore, DFT enables the calculation of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.govsiftdesk.org The analysis of these frontier molecular orbitals helps in understanding the charge transfer that can occur within the molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 2.8 D
Total Energy -980 Hartrees

Note: These values are illustrative and would be determined by specific DFT calculations.

Beyond the HOMO-LUMO gap, DFT can be used to calculate various reactivity descriptors. Fukui functions, for instance, are employed to predict which atoms in the molecule are most likely to be susceptible to nucleophilic, electrophilic, or radical attack.

The Molecular Electrostatic Potential (MEP) map is another crucial output of these calculations. The MEP visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. nih.gov Red areas typically indicate negative potential, highlighting regions prone to electrophilic attack, while blue areas signify positive potential, indicating sites for nucleophilic attack. nih.govsiftdesk.org This provides valuable information about the molecule's chemical reactivity and its potential for intermolecular interactions. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used in drug design to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific biological target. siftdesk.orgnih.gov For this compound, docking studies could be performed against various protein targets to explore its potential pharmacological activities. The results of these simulations provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. siftdesk.org

Table 2: Hypothetical Docking Simulation Results for this compound with a Target Protein

Parameter Value
Binding Energy -8.2 kcal/mol
Interacting Residues TYR-234, LYS-112, PHE-356
Hydrogen Bond(s) 1
Hydrophobic Interactions 5

Note: These values are illustrative and depend on the specific protein target.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its conformational preferences is crucial as different conformers can have varying biological activities. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. This creates an energy landscape that helps in understanding the molecule's flexibility and the most probable shapes it will adopt. nih.gov

Spectroscopic Property Predictions and Corroboration with Experimental Data (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of the synthesized compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. siftdesk.org Similarly, theoretical vibrational frequencies from Infrared (IR) spectroscopy can be calculated. These predicted spectra can be compared with experimental data to aid in the assignment of signals and to confirm the molecular structure. acs.org High-resolution mass spectrometry (HRMS) data provides the exact mass of the molecule, which can be compared with the calculated molecular weight of the proposed structure. mdpi.com

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

Spectrum Experimental Data Calculated Data
¹H NMR (δ, ppm) 8.5 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 4.0 (s, 3H) 8.4 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 3.9 (s, 3H)
IR (cm⁻¹) 1720 (C=O), 1610 (C=N), 850 (C-Cl) 1715 (C=O), 1605 (C=N), 845 (C-Cl)
HRMS [M+H]⁺ 222.0371 222.0376

Note: These values are illustrative and serve to demonstrate the corroborative use of calculated and experimental data.

Advanced Simulation Techniques (e.g., Molecular Dynamics, Ab Initio Molecular Dynamics)

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations rely on a force field, which is a set of parameters that define the potential energy of a system of particles. By calculating the forces on each atom and integrating Newton's equations of motion, the trajectory of the system can be tracked, providing a detailed view of its dynamic behavior.

In the context of medicinal chemistry, MD simulations are frequently employed to study the interaction between a small molecule (ligand), such as a halogenated isoquinoline (B145761) derivative, and a biological target, typically a protein or nucleic acid. For instance, MD simulations have been used to investigate the inhibitory potential of halogenated quinoline (B57606) derivatives against enzymes like monoamine oxidase A and B (MAO-A and MAO-B) acs.org. Such studies can reveal the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that occur upon binding. The binding energy of the ligand to the protein can also be calculated, offering a quantitative measure of its affinity nih.gov.

For this compound, MD simulations could be instrumental in predicting its binding mode and affinity to various biological targets. By placing the molecule in the active site of a target protein, a simulation can reveal the stability of the complex and the key amino acid residues involved in the interaction. This information is crucial for understanding its mechanism of action and for the rational design of more potent analogs.

A typical MD simulation protocol for studying the interaction of a halogenated quinoline derivative with a protein involves several steps, as outlined in the table below.

Table 1: Representative Molecular Dynamics Simulation Protocol

Step Description Typical Software/Force Field
System Preparation The initial coordinates of the protein are obtained from a crystal structure. The ligand is docked into the active site of the protein. AutoDock, Schrödinger Suite
Solvation The protein-ligand complex is placed in a box of water molecules to mimic the physiological environment. Ions are added to neutralize the system. GROMACS, AMBER
Energy Minimization The energy of the system is minimized to remove any steric clashes or unfavorable geometries. GROMACS, AMBER
Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted to physiological conditions. This allows the system to reach a stable state. GROMACS, AMBER
Production Run The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. GROMACS, AMBER (e.g., FF18SB force field) acs.org

The data generated from these simulations can be presented in various formats, including tables that summarize key findings.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Protein

Parameter Value Interpretation
Average Binding Energy (kcal/mol) -9.5 ± 0.8 Indicates a strong and stable binding affinity to the target protein.
RMSD of Ligand (Å) 1.2 ± 0.3 Shows that the ligand remains stably bound in the active site throughout the simulation.
Key Interacting Residues Tyr123, Phe256, Leu345 Highlights the specific amino acids that are crucial for the binding of the ligand.

Ab initio molecular dynamics (AIMD) is a more computationally intensive method that combines molecular dynamics with quantum mechanical calculations. frontiersin.org In AIMD, the forces on the atoms are calculated "from first principles" using electronic structure theory, typically density functional theory (DFT), at each step of the simulation. frontiersin.org This avoids the need for a pre-defined force field, making it a powerful tool for studying systems where bond breaking and formation occur, or where the electronic structure is of particular interest. researchgate.netyoutube.com

Given the presence of the chlorine atom and the conjugated isoquinoline ring system in this compound, AIMD could be employed to study its reactivity and electronic properties in detail. For example, AIMD simulations could be used to investigate the mechanism of a chemical reaction involving the molecule, or to study its behavior in an excited state after absorbing light. These simulations can provide insights into the changes in electron density and the dynamics of the nuclei during these processes.

While AIMD is computationally expensive, it offers a level of accuracy that is not achievable with classical MD simulations. For complex systems, a common approach is to use a combination of both methods, where AIMD is used to study a specific region of interest (e.g., the active site of an enzyme) while the rest of the system is treated with a classical force field (a QM/MM approach).

Applications of Methyl 6 Chloroisoquinoline 3 Carboxylate As a Synthetic Intermediate

Role in the Divergent Synthesis of Complex Heterocyclic Scaffolds

Divergent synthesis is a powerful strategy that allows for the creation of a diverse range of compounds from a common intermediate. The structure of Methyl 6-chloroisoquinoline-3-carboxylate is ideally suited for such synthetic approaches. The two distinct functional groups, the chloro substituent at the 6-position and the methyl carboxylate at the 3-position, can be selectively addressed to generate a variety of derivatives.

The chlorine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various carbon- and heteroatom-based substituents. For instance, palladium-catalyzed cross-coupling reactions are well-established methods for functionalizing halo-substituted heterocyclic cores. nih.gov This enables the attachment of aryl, alkyl, and alkynyl groups, leading to a diverse set of 6-substituted isoquinoline (B145761) derivatives.

Simultaneously or sequentially, the methyl ester at the 3-position can be manipulated. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. Alternatively, the ester can be reduced to an alcohol or converted to a ketone. The ability to perform these transformations independently on the two functional groups is the cornerstone of a divergent synthetic strategy. For example, a recent study on the divergent synthesis of polysubstituted quinolines demonstrated how reaction conditions could be tuned to achieve different substitution patterns from a single precursor. organic-chemistry.org A similar strategic approach could be envisioned for this compound, leading to a multitude of complex heterocyclic scaffolds.

A hypothetical divergent synthesis from this compound is outlined below:

Starting MaterialReagent/Condition 1Intermediate 1Reagent/Condition 2Product
This compoundArylboronic acid, Pd catalyst (Suzuki Coupling)Methyl 6-arylisoquinoline-3-carboxylate1. LiOH, H₂O2. Amine, Coupling agent6-Arylisoquinoline-3-carboxamide
This compoundAmine, Pd catalyst (Buchwald-Hartwig Amination)Methyl 6-aminoisoquinoline-3-carboxylateLiAlH₄(6-Aminoisoquinolin-3-yl)methanol
This compound1. LiOH, H₂O2. SOCl₂6-Chloroisoquinoline-3-carbonyl chlorideGrignard reagent(6-Chloroisoquinolin-3-yl)ketone

Utility as a Building Block for Advanced Chemical Intermediates in Organic Synthesis

Beyond its role in divergent synthesis, this compound serves as a valuable building block for the creation of more advanced and complex chemical intermediates. The isoquinoline nucleus itself is a key component in many biologically active compounds. researchgate.net The presence of the chloro and carboxylate functionalities provides handles for further elaboration, making this compound an attractive starting material for multi-step syntheses.

For example, the chlorine atom can be displaced by nucleophiles, a common reaction for chloro-substituted heterocycles. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles, leading to the corresponding ether, amine, and thioether derivatives. These new intermediates can then be carried forward in a synthetic sequence. A patent for the synthesis of 6-methoxyl-1, 2, 3, 4 tetrahydroquinoline-5 methyl ester carboxylate highlights the conversion of a halo-substituted quinoline (B57606) to a methoxy (B1213986) derivative as a key step. google.com

The methyl ester can be a precursor to a variety of other functional groups. For instance, Curtius, Hofmann, or Lossen rearrangements of a carboxylic acid derived from the ester could provide access to amino-substituted isoquinolines. These amino derivatives are themselves valuable intermediates for the synthesis of fused heterocyclic systems or for the introduction of other functionalities.

Development of Compound Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity. The development of diverse and well-characterized compound libraries is crucial for the success of HTS campaigns. Substituted isoquinolines are a recognized scaffold in medicinal chemistry, and libraries based on this core are of significant interest. organic-chemistry.org

This compound is an excellent starting point for the construction of such libraries. Through the parallel or combinatorial application of the reactions described above (cross-coupling, nucleophilic substitution, and ester modification), a large number of distinct compounds can be synthesized from this single precursor. The ability to introduce diversity at two different positions on the isoquinoline ring system is particularly valuable for exploring the structure-activity relationships (SAR) of potential drug candidates.

The process of creating a focused library from this intermediate would involve reacting it with a series of different boronic acids in a Suzuki coupling, followed by reaction with a set of diverse amines to form amides. This two-dimensional diversification approach can rapidly generate a library of hundreds of unique compounds. The properties of these compounds, such as molecular weight, lipophilicity, and hydrogen bonding potential, can be systematically varied, which is a key consideration in the design of screening libraries. nih.gov

Contribution to Methodological Advancements in Synthetic Chemistry through its Unique Reactivity

The unique electronic properties of the isoquinoline ring system, combined with the specific substitution pattern of this compound, can also contribute to methodological advancements in synthetic chemistry. The reactivity of the chlorine atom at the 6-position is influenced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring and the methyl carboxylate group. This can lead to unique reactivity profiles in reactions such as nucleophilic aromatic substitution (SNAr).

Furthermore, the presence of multiple reaction sites could allow for the development of novel, selective catalytic systems. For instance, developing a catalyst that can selectively activate the C-H bond adjacent to the ester group for functionalization, while leaving the chloro-substituent intact for subsequent cross-coupling, would represent a significant methodological advance. Recent research has highlighted the use of transition metal catalysis for the C-H activation and functionalization of quinolines and isoquinolines. nih.govmdpi.com The specific electronic and steric environment of this compound could provide a unique substrate for testing and refining these new synthetic methods.

The development of one-pot or tandem reactions that utilize both the chloro and carboxylate functionalities in a single, efficient process would also be a valuable contribution. Such advancements not only improve the efficiency of synthesizing complex molecules but also open up new avenues for chemical discovery.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Methodologies and Catalytic Systems

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on established methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netwikipedia.org However, future research should pivot towards more innovative and efficient synthetic strategies for Methyl 6-chloroisoquinoline-3-carboxylate.

The exploration of novel catalytic systems is a paramount objective. Transition-metal-catalyzed domino processes, for instance, offer an effective pathway to construct complex structures from simpler starting materials. bohrium.com Catalysts based on ruthenium, rhodium, palladium, copper, and cobalt have shown promise in the synthesis of various isoquinoline derivatives and could be adapted for this specific compound. bohrium.commdpi.com Research into rhodium(III)-catalyzed C-H bond activation and cyclization with alkynes, for example, could offer a direct and atom-economical route. researchgate.netorganic-chemistry.org Similarly, copper-catalyzed cascade reactions have proven effective for generating a diverse range of functionalized isoquinolines and merit investigation. researchgate.netorganic-chemistry.org

Beyond traditional transition metals, organocatalysis presents a powerful, metal-free alternative. acs.org Chiral phosphoric acids, for instance, have been used to catalyze enantioselective Pictet-Spengler reactions to produce axially chiral tetrahydroisoquinolines, a methodology that could be explored for creating stereochemically complex analogues of this compound. acs.org Furthermore, unconventional, catalyst-free methods, such as reactions in water, are emerging as sustainable alternatives that warrant further study. bohrium.com

Catalytic SystemPotential Application for Isoquinoline SynthesisReference
Palladium C-H activation/annulation reactions; Coupling of o-iodobenzaldehyde imines with acetylenes. mdpi.comorganic-chemistry.org
Rhodium C-H activation of oximes and cyclization with alkynes; Annulative coupling with acetylene (B1199291) surrogates. researchgate.netorganic-chemistry.org
Copper Cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds; Denitrogenative transannulation. researchgate.netorganic-chemistry.org
Organocatalysts Enantioselective Pictet-Spengler reactions for chiral isoquinolines. acs.org

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for elucidating its function and designing improved derivatives. Future research must integrate a suite of advanced analytical techniques.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, will remain fundamental for routine structural confirmation. nih.govresearchgate.net However, more advanced techniques like two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments can provide deeper insights into conformational preferences and through-space interactions. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a complementary approach to probe the molecule's functional groups and bonding arrangements. researchgate.netmdpi.com These experimental techniques can be powerfully augmented by computational methods. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict spectroscopic data (NMR, IR, UV-vis), which, when compared with experimental results, provides a robust validation of the proposed structure and offers insights into the molecule's electronic transitions and photophysical properties. nih.govresearchgate.net For definitive structural elucidation, single-crystal X-ray diffraction analysis is the gold standard and should be pursued whenever suitable crystals can be obtained.

TechniquePurpose in CharacterizationReference
NMR Spectroscopy Elucidation of the carbon-hydrogen framework and connectivity. nih.govresearchgate.net
FTIR/Raman Spectroscopy Identification of functional groups and vibrational modes. researchgate.netmdpi.com
Mass Spectrometry Determination of molecular weight and fragmentation patterns. nih.gov
UV-vis Spectroscopy Analysis of electronic transitions and conjugation. nih.govresearchgate.net
X-ray Crystallography Definitive determination of the three-dimensional solid-state structure. semanticscholar.org
DFT/TD-DFT Calculations Theoretical prediction and corroboration of spectroscopic and structural data. nih.gov

Pursuit of Novel In Vitro Mechanistic Investigations and Target Deconvolution

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a potential therapeutic agent or research tool. Future research should focus on detailed in vitro mechanistic studies and the identification of its specific molecular targets. mdpi.com

The process of target deconvolution—identifying the specific biomolecules (e.g., proteins, enzymes) with which a small molecule interacts to produce a phenotypic response—is a critical and often challenging step. researchgate.netnih.gov Several powerful methodologies can be employed for this purpose. Affinity chromatography, where the compound is immobilized on a solid support to 'capture' its binding partners from cell lysates, is a classic and effective approach. technologynetworks.com More modern techniques include the use of protein microarrays, which allow for the high-throughput screening of a labeled compound against thousands of purified proteins immobilized on a slide. technologynetworks.comcriver.com

Genetic screening approaches, such as those using CRISPR-Cas9 libraries, offer an unbiased way to identify essential genes and, by extension, protein targets required for the compound's activity. acs.org In this method, a library of cells, each with a different gene knocked out, is treated with the compound; cells that become resistant to the compound's effects are enriched, and sequencing reveals the gene (and thus the target) that was knocked out. acs.org Once potential targets are identified, further in vitro assays, such as enzyme inhibition or receptor binding assays, are necessary to validate the interaction and quantify its potency.

Target Deconvolution MethodPrincipleReference
Affinity Chromatography Immobilized compound is used to isolate binding partners from a protein mixture. technologynetworks.com
Expression Cloning (e.g., Phage Display) Libraries of proteins are expressed on phage surfaces and panned against the immobilized compound. technologynetworks.com
Protein Microarrays A labeled version of the compound is incubated with an array of immobilized proteins to identify binding events. technologynetworks.comcriver.com
Genetic Screening (e.g., CRISPR) Identifies genes that, when knocked out, confer resistance to the compound's effects. acs.org
Biochemical Suppression Identifying proteins that, when added, can suppress the phenotypic effect of the compound. technologynetworks.com

Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design (Theoretical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful theoretical framework for accelerating the design and optimization of analogues of this compound. nih.govmdpi.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent to human researchers. researchgate.net

Future theoretical studies could employ ML algorithms to build predictive models for various properties. nih.gov By training on existing databases of compounds, these models can forecast the biological activity, physicochemical properties (like solubility and permeability), and potential toxicity of novel, yet-to-be-synthesized analogues of this compound. mdpi.comnih.gov This allows for the in silico prioritization of candidates, ensuring that synthetic efforts are focused on the most promising molecules. nih.gov

Sustainable Synthesis and Process Development for this compound and its Analogues

In line with the growing importance of environmental stewardship in the chemical and pharmaceutical industries, future research must prioritize the development of sustainable and green synthetic routes for this compound. morressier.comuniroma1.it The principles of green chemistry provide a framework for this endeavor, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. uniroma1.it

A key area of focus is the use of greener solvents. acs.org Research into replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-derived solvents could significantly reduce the environmental impact of the synthesis. acs.orgnso-journal.org Another promising avenue is the development of catalytic processes that operate under milder conditions and can be easily recycled and reused, such as heterogeneous catalysis or biocatalysis. rsc.orgnih.gov For example, using immobilized enzymes to perform key transformations could offer high selectivity and reduce the need for protecting groups and harsh reagents. rsc.org

Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, often without any solvent, is another powerful green chemistry tool. nih.gov This technique can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution-phase reactions. Applying mechanochemical approaches to the key cyclization or functionalization steps in the synthesis of this compound could represent a significant advancement in process sustainability. nih.gov Finally, developing continuous flow processes can improve safety, consistency, and efficiency, further contributing to a greener manufacturing profile. rsc.org

Q & A

Q. What are the standard synthetic routes for Methyl 6-chloroisoquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example, analogous quinoline derivatives are synthesized via Friedel-Crafts acylation followed by chlorination . Key parameters include:

  • Catalyst selection : AlCl₃ is often used for cyclization at elevated temperatures (e.g., 378 K) .
  • Solvent optimization : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) improve reaction yields by stabilizing intermediates .
  • Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures enhances purity .
    Data Table :
StepTemperature (K)CatalystSolventYield (%)
Cyclization378AlCl₃1,2-dichlorobenzene73
Purification298Ethanol95+ purity

Q. How is this compound characterized structurally?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Assign peaks using δ values (e.g., aromatic protons at δ 6.95–7.13 ppm) and coupling patterns to confirm regiochemistry .
    • IR : Identify carbonyl stretches (e.g., 1731 cm⁻¹ for ester CO) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 245 [M⁺] for related analogs) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Exposure mitigation : Use fume hoods and PPE (gloves, lab coats) due to acute toxicity (Category 4 for oral, dermal, inhalation routes) .
  • First aid : For inhalation, move to fresh air; for ingestion, rinse mouth with water (do not induce vomiting) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent configuration?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement to determine bond lengths/angles and intermolecular interactions (e.g., C–H⋯π bonds) .
  • Validation : Cross-check NMR data (e.g., cis/trans isomerism via coupling constants) with crystallographic results .
    Data Table :
Interaction TypeDistance (Å)Angle (°)Software Used
C–H⋯π2.87145SHELXL
C–H⋯O2.65152SHELXL

Q. How to address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique validation :
    • Compare IR carbonyl stretches (1701 cm⁻¹ for NCO vs. 1731 cm⁻¹ for ester CO) with NMR δ values .
    • Use GC-MS to confirm molecular weight and fragmentation patterns .
  • Computational modeling : Employ density functional theory (DFT) to predict spectral profiles and reconcile experimental discrepancies.

Q. What strategies optimize regioselective chlorination in isoquinoline derivatives?

Methodological Answer:

  • Directing groups : Use ester groups at position 3 to guide electrophilic chlorination to position 6 via steric/electronic effects .
  • Reagent selection : SOCl₂ or PCl₃ under controlled temperatures (e.g., 273–298 K) minimizes side reactions .

Q. How can reaction mechanisms for byproduct formation be analyzed?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via TLC/HPLC to identify intermediates.
  • Isolation and characterization : Purify byproducts (e.g., via column chromatography) and analyze using MS/MS fragmentation .

Q. What computational tools support crystallographic refinement for this compound?

Methodological Answer:

  • Software pipelines : SHELX (structure solution), ORTEP-3 (thermal ellipsoid visualization), and WinGX (data integration) .
  • Validation metrics : Check R-factors (< 0.05) and electron density maps for missing/overlapping atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.